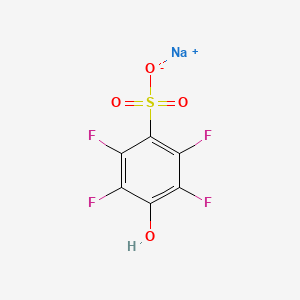

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O4S.Na/c7-1-3(9)6(15(12,13)14)4(10)2(8)5(1)11;/h11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXPVJLSYQBYCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635617 | |

| Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221908-17-4 | |

| Record name | Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is a highly versatile fluorinated aromatic compound that has garnered significant interest in various scientific disciplines, including organic synthesis, materials science, and bioconjugation chemistry.[1][2] Its unique molecular architecture, featuring a tetrafluorinated benzene ring, a hydroxyl group, and a sulfonate group, imparts a combination of desirable properties such as enhanced stability, reactivity, and water solubility.[1]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering a detailed, step-by-step protocol for its preparation and a thorough analysis of its key identifying features. The information presented herein is intended to equip researchers and professionals in drug development and related fields with the knowledge to confidently synthesize and utilize this valuable chemical entity. The primary application of this compound is as a precursor to 4-sulfotetrafluorophenyl (STP) esters, which are highly water-soluble and amine-reactive reagents used for labeling biomolecules.[3][4]

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₆HF₄NaO₄S | [3][5][6] |

| Molecular Weight | 268.11 g/mol | [3][5][6] |

| CAS Number | 221908-17-4 | [5][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically >98.0% (HPLC) | [6] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 2,3,5,6-tetrafluorophenol, followed by its sulfonation.

Part 1: Synthesis of 2,3,5,6-Tetrafluorophenol

While 2,3,5,6-tetrafluorophenol is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol followed by hydrolysis.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol

Materials:

-

2,3,5,6-Tetrafluoro-4-aminophenol

-

Concentrated Sulfuric Acid (95-98%)

-

Sodium Nitrite

-

Water

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid solution

Procedure:

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, a mixture of 2,3,5,6-tetrafluoro-4-aminophenol and water is prepared. Concentrated sulfuric acid is added cautiously while maintaining the low temperature. An aqueous solution of sodium nitrite is then added dropwise over a period of 0.5 to 2 hours, ensuring the temperature remains between 0-5 °C. The reaction is stirred for an additional 0.5 to 1 hour to complete the diazotization.

-

Hydrolysis: The diazonium salt solution is added to a mixture of water, a catalytic amount of copper(II) sulfate pentahydrate, and an appropriate solvent. The mixture is then heated to reflux to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Work-up and Purification: After the reaction is complete, the layers are separated. The organic layer is extracted with an aqueous sodium hydroxide solution. The resulting aqueous layer is then acidified with hydrochloric acid to precipitate the 2,3,5,6-tetrafluorophenol. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or sublimation.

Part 2: Sulfonation of 2,3,5,6-Tetrafluorophenol

The key step in the synthesis is the regioselective sulfonation of 2,3,5,6-tetrafluorophenol at the position para to the hydroxyl group. This is typically achieved using a strong sulfonating agent such as chlorosulfonic acid or fuming sulfuric acid (oleum). The following protocol is based on established methods for the sulfonation of activated aromatic rings.

Causality Behind Experimental Choices:

-

Choice of Sulfonating Agent: Chlorosulfonic acid is a powerful and efficient sulfonating agent. Its reaction with the phenol is generally rapid and proceeds under relatively mild conditions.

-

Reaction Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent potential side reactions or degradation of the starting material. The reaction is then allowed to warm to room temperature to ensure completion.

-

Quenching and Neutralization: The reaction is quenched by carefully adding the reaction mixture to ice to hydrolyze any remaining chlorosulfonic acid. The subsequent neutralization with a base (e.g., sodium hydroxide or sodium carbonate) is crucial to deprotonate the sulfonic acid and the phenolic hydroxyl group, leading to the formation of the desired sodium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,5,6-Tetrafluorophenol

-

Chlorosulfonic Acid (ClSO₃H)

-

Dichloromethane (anhydrous)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Isopropanol or Ethanol

Procedure:

-

Reaction Setup: A solution of 2,3,5,6-tetrafluorophenol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath to 0-5 °C.

-

Addition of Sulfonating Agent: Chlorosulfonic acid (1.1 equivalents) is added dropwise to the cooled solution over 30 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: The acidic aqueous solution is neutralized by the slow addition of a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The desired sodium salt will precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed with a small amount of cold water, followed by a wash with a cold organic solvent like isopropanol or ethanol to remove any unreacted starting material and organic impurities. The product is then dried under vacuum to yield this compound as a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: Due to the single proton on the aromatic ring being replaced by the sulfonate group, the ¹H NMR spectrum is expected to be relatively simple. The most prominent peak would be from the hydroxyl proton, which is often broad and its chemical shift is dependent on the solvent and concentration. A small residual proton signal from the solvent may also be observed.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the high degree of fluorination, the carbon signals will appear as complex multiplets due to C-F coupling. The chemical shifts will be significantly influenced by the electron-withdrawing effects of the fluorine, hydroxyl, and sulfonate groups.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this symmetrically substituted benzene ring, a single signal is expected for the four equivalent fluorine atoms. The chemical shift of this signal is characteristic of fluorine atoms on a highly substituted aromatic ring.

Expected NMR Data:

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |

| ¹H | Variable (hydroxyl proton) | Broad singlet | - |

| ¹³C | ~100-160 ppm | Multiplets | C-F couplings |

| ¹⁹F | ~ -140 to -160 ppm (relative to CFCl₃) | Singlet or narrow multiplet | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3600 (broad) | O-H stretching (hydroxyl group) |

| ~1640 | Aromatic C=C stretching |

| 1200-1250 and 1030-1080 | S=O stretching (sulfonate group) |

| 1000-1100 | C-F stretching |

| ~690 | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the sodium salt, electrospray ionization (ESI) in negative ion mode is typically used, which would detect the anionic part of the molecule.

Expected Mass Spectrum Data (ESI-):

-

[M-Na]⁻: The molecular ion of the free sulfonic acid would be observed at an m/z corresponding to the molecular weight of C₆HF₄O₄S⁻ (244.95).

Caption: A logical workflow for the characterization of the synthesized product.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound, a key intermediate in the preparation of water-soluble amine-reactive labeling reagents. The provided protocols, along with the expected characterization data, serve as a valuable resource for researchers in drug development and other scientific fields. The unique properties of this fluorinated building block, particularly its ability to impart water solubility and enhanced stability to its derivatives, make it a compound of significant interest for a wide range of applications.

References

-

Gee, K. R., Archer, E. A., & Kang, H. C. (1999). 4-Sulfotetrafluorophenyl (STP) esters: New water-soluble amine-reactive reagents for labeling biomolecules. Tetrahedron Letters, 40(8), 1471–1474. [Link]

-

PubChem. (n.d.). Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzene-1-sulfonate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Popova, M. V., et al. (1998). [p-Sulfotetrafluorophenyl hydrophilic activated esters of amino acids in peptide synthesis]. Bioorganicheskaia khimiia, 24(5), 344–351. [Link]

-

TCI-SEJINCI. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Sodium 4-hydroxybenzenesulfonate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). Preparation method for 2,3,5,6-tetrafluorohydroquinone. (CN102030616A).

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 18, 2026, from [Link]

-

Grokipedia. (n.d.). Tetrafluorophenyl esters. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Retrieved January 18, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved January 18, 2026, from [Link]

-

TCI-SEJINCI. (n.d.). This compound | 221908-17-4 | >98.0%(HPLC) | S0836 | TCI-SEJINCI. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). TETRAFLUOROBORATE ANION - Optional[19F NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607) [hmdb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. PlumX [plu.mx]

- 4. 4-Sulfotetrafluorophenyl (STP) esters: New water-soluble amine-reactive reagents for labeling biomolecules | Semantic Scholar [semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. This compound, 1G | Labscoop [labscoop.com]

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Introduction

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is a highly versatile fluorinated aromatic compound of significant interest in advanced chemical synthesis and materials science.[1] Its unique molecular architecture, featuring a tetrafluorinated benzene ring functionalized with both a hydroxyl and a sulfonate group, imparts a combination of desirable properties including enhanced thermal and chemical stability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and analytical characterization for researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, acidity, and metabolic stability, making this compound a valuable building block in the design of novel pharmaceuticals and functional materials.[2]

Molecular and Physicochemical Characteristics

A summary of the key identifying and physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3][4] |

| Synonym(s) | 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonic Acid Sodium Salt | [1][4] |

| CAS Number | 221908-17-4 | [1][4][5] |

| Molecular Formula | C₆HF₄NaO₄S | [1][3][4] |

| Molecular Weight | 268.11 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystalline solid | [1][5] |

| Purity | Typically ≥98.0% (by HPLC) | [5][6] |

| Melting Point | Not available (decomposition may occur at high temperatures) | [5] |

| pKa (Phenolic Hydroxyl) | Estimated to be significantly lower than non-fluorinated analogs (likely in the range of 5-7) due to the strong electron-withdrawing effects of the fluorine atoms. | |

| Solubility | While specific quantitative data is limited, it is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and acetonitrile, and sparingly soluble in non-polar organic solvents. The presence of the sodium sulfonate group generally imparts aqueous solubility. |

Spectroscopic and Chromatographic Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following section details the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: A single resonance is expected for the hydroxyl proton. Its chemical shift will be dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, this peak is typically observed as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon atoms in the aromatic ring. The chemical shifts will be influenced by the fluorine and sulfonate substituents.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds.[7] The spectrum is expected to show two distinct multiplets due to the symmetry of the molecule, corresponding to the fluorine atoms ortho and meta to the sulfonate group. The chemical shifts and coupling constants provide valuable structural information.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

S=O stretch: Strong absorptions in the regions of 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ for the sulfonate group.

-

C-F stretch: Strong, sharp bands in the fingerprint region, typically between 1350-1100 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is generally suitable.

Illustrative HPLC Workflow

Caption: A generalized workflow for the purity analysis of this compound by HPLC.

Experimental Protocols

The following protocols are provided as a guide for the characterization and analysis of this compound.

Protocol 1: Determination of Purity by HPLC

Rationale: This method utilizes ion-pair reverse-phase chromatography to achieve good retention and separation of the anionic sulfonate compound on a non-polar stationary phase.[10][11][12]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tetrabutylammonium bromide (ion-pairing agent)

-

Phosphate buffer components

Procedure:

-

Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) containing 5 mM tetrabutylammonium bromide. The mobile phase will be a gradient of this aqueous phase and acetonitrile.

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the initial mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-5 min: 20% Acetonitrile

-

5-20 min: Linear gradient to 80% Acetonitrile

-

20-25 min: Hold at 80% Acetonitrile

-

25-30 min: Return to 20% Acetonitrile and equilibrate

-

-

-

Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Estimation of pKa by UV-Vis Spectrophotometry

Rationale: The UV-Vis spectrum of a phenolic compound changes with pH due to the deprotonation of the hydroxyl group. By monitoring these spectral changes, the pKa can be determined.[13]

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

pH meter

-

A series of buffers covering a pH range from approximately 4 to 8

-

This compound

-

Deionized water

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in deionized water (e.g., 0.1 mg/mL).

-

Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a cuvette and dilute with the buffer to a final volume.

-

Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range (e.g., 220-350 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance change.

-

Plot absorbance at this wavelength versus pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values of the resulting sigmoidal curve.

-

Synthesis Outline

Conceptual Synthetic Pathway

Caption: A conceptual pathway for the synthesis of this compound.

Applications and Relevance

The unique properties of this compound make it a valuable reagent in several areas of research and development:

-

Synthesis of Fluorinated Compounds: It serves as a key building block for introducing the tetrafluorohydroxyphenylsulfonate moiety into larger molecules, which is of interest in the development of pharmaceuticals and agrochemicals with enhanced biological activity.[1]

-

Amine-Reactive Labeling: The corresponding sulfotetrafluorophenyl (STP) esters are water-soluble reagents used for labeling biomolecules, such as proteins, at their amine residues.

-

Materials Science: Its fluorinated nature makes it a candidate for the development of advanced polymers and surface coatings with enhanced chemical resistance and thermal stability.[1]

Conclusion

This compound is a specialized chemical with a unique combination of properties conferred by its highly fluorinated aromatic core and its hydrophilic functional groups. This guide has provided a detailed overview of its key physicochemical characteristics, along with practical protocols for its analysis. While some experimental data remains to be fully elucidated in the literature, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and developers working with this versatile molecule.

References

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (URL: [Link])

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (URL: [Link])

-

2,3,4,6-TETRAFLUOROPHENOL - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Determination of p K a values of fluorocompounds in water using 19 F NMR. (URL: [Link])

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (URL: [Link])

-

New Frontiers and Developing Applications in 19F NMR. (URL: [Link])

-

Absolute pKa Determinations for Substituted Phenols. (URL: [Link])

-

Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 273.35 to 322.85 K under 101.3 kPa. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

(PDF) Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (URL: [Link])

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (URL: [Link])

-

Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. (URL: [Link])

-

Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants. (URL: [Link])

-

Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. (URL: [Link])

-

Analysis of Sulfonated | PDF | High Performance Liquid Chromatography - Scribd. (URL: [Link])

- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google P

-

HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (URL: [Link])

-

HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC - NIH. (URL: [Link])

-

What is the solubility of water in fluorous (fluorinated) solvents? (URL: [Link])

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound, 1G | Labscoop [labscoop.com]

- 7. azom.com [azom.com]

- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Fluorinated Benzenesulfonates: A Technical Guide to Their Applications in Modern Research

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly influencing fields from drug discovery to materials science.[1][2] Fluorinated benzenesulfonates, a versatile class of organofluorine compounds, exemplify this trend. Their unique properties, stemming from the high electronegativity and small size of the fluorine atom, have established them as indispensable tools for researchers. This guide provides an in-depth exploration of the core applications of fluorinated benzenesulfonates, offering both mechanistic insights and practical, field-proven protocols for their use. We will delve into their role as advanced fluorinating agents, their utility as superior leaving groups in cross-coupling reactions, their significance in the design of potent enzyme inhibitors, and their application in the synthesis of novel materials.

The Impact of Fluorination on the Physicochemical Properties of Benzenesulfonates

The introduction of fluorine atoms onto the benzenesulfonate scaffold dramatically alters the molecule's electronic and steric properties, leading to enhanced stability, reactivity, and unique biological activities.

-

Enhanced Electrophilicity and Leaving Group Ability: The strong electron-withdrawing nature of fluorine atoms significantly increases the electrophilicity of the sulfur center in sulfonyl fluorides and enhances the leaving group ability of the sulfonate group.[3] This effect is particularly pronounced in perfluorinated analogues like nonafluorobutanesulfonates (nonaflates), making them excellent electrophiles in a variety of transformations.[4] Nonaflates are often compared to triflates (trifluoromethanesulfonates), another class of excellent leaving groups, but can offer advantages in terms of stability and cost.[4][5]

-

Increased Thermal and Chemical Stability: The high strength of the carbon-fluorine bond imparts exceptional thermal and chemical stability to fluorinated compounds.[6] This is a critical advantage in many applications, allowing for reactions to be carried out under harsher conditions without degradation of the reagent or substrate. For example, aryl nonaflates exhibit greater resistance to hydrolysis compared to their triflate counterparts, which can be beneficial in aqueous reaction media.[4]

-

Modulation of Acidity and Bioactivity: In the context of medicinal chemistry, fluorination is a powerful tool for modulating the pKa of functional groups and influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] For instance, the acidity of the sulfonamide group in fluorinated benzenesulfonamide inhibitors is increased, leading to stronger binding interactions with target enzymes.[3]

Applications in Organic Synthesis

Electrophilic Fluorinating Agents

Certain N-fluorinated benzenesulfonates are powerful and versatile reagents for electrophilic fluorination. N-Fluorobenzenesulfonimide (NFSI) is a prime example, valued for its stability, ease of handling, and solubility in common organic solvents.[7][8] Unlike some other fluorinating agents, NFSI often acts as a pure fluorine donor, minimizing side reactions like oxidation.[9]

Mechanism of Action: NFSI delivers an electrophilic fluorine atom ("F+") to a nucleophilic center. This process is often catalyzed by transition metals or Lewis acids, which activate either the substrate or the NFSI reagent, facilitating the C-F bond formation.

Example Application: Copper-Catalyzed Benzylic C-H Fluorination A notable application of NFSI is the copper-catalyzed fluorination of benzylic C-H bonds. This reaction allows for the direct conversion of an unactivated C-H bond to a C-F bond, a highly sought-after transformation in organic synthesis. The resulting benzyl fluorides are versatile intermediates that can be used in subsequent nucleophilic substitution reactions without isolation.[10]

Experimental Protocol: Copper-Catalyzed Benzylic Fluorination using NFSI

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the benzylic substrate (1.0 equiv.), Cu(I) catalyst (e.g., CuBr, 10 mol%), and a suitable ligand (e.g., a bipyridine derivative, 12 mol%).

-

Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv.).

-

Solvent and Reaction Conditions: Add a suitable solvent (e.g., acetonitrile) and stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Superior Leaving Groups in Cross-Coupling Reactions

Fluorinated benzenesulfonates, particularly aryl and vinyl nonaflates, have emerged as powerful alternatives to aryl halides and triflates in palladium-catalyzed cross-coupling reactions.[4][11] Their high reactivity and stability make them ideal electrophilic partners in a wide range of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][11][12]

Advantages over Triflates and Halides:

-

Enhanced Stability: Nonaflates are often more resistant to hydrolysis than triflates, which is advantageous in reactions requiring aqueous conditions or prolonged reaction times.[4]

-

Cost-Effectiveness: The precursor for nonaflates, perfluorobutanesulfonyl fluoride, can be more economical than triflic anhydride.[4]

-

High Reactivity: The nonaflate group is an excellent leaving group, often providing superior yields compared to traditional aryl halides (Cl, Br) and other sulfonate esters like tosylates and mesylates.[11]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Aryl nonaflates readily couple with boronic acids and their derivatives to form biaryl compounds, a common motif in pharmaceuticals and advanced materials.[11]

-

Heck Reaction: The palladium-catalyzed reaction of aryl nonaflates with alkenes provides a route to substituted styrenes and other vinylated arenes.

-

Sonogashira Coupling: Terminal alkynes can be coupled with aryl nonaflates to synthesize aryl-substituted alkynes.

-

Buchwald-Hartwig Amination: The formation of C-N bonds can be achieved through the coupling of aryl nonaflates with amines. Their resistance to hydrolysis can be particularly beneficial in these reactions.[4]

Diagram: Generalized Suzuki-Miyaura Cross-Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction using an aryl nonaflate.

Applications in Medicinal Chemistry and Drug Development

The unique properties of fluorinated benzenesulfonates make them highly valuable in the design and synthesis of therapeutic agents.[1][2][13]

Covalent Inhibitors and Pharmacophores

Benzenesulfonyl fluorides are of particular interest in drug discovery as they can act as covalent inhibitors. The sulfonyl fluoride moiety is relatively stable but can react with nucleophilic residues like serine, threonine, or lysine in the active site of an enzyme to form a stable covalent bond.[14] This mechanism of action can lead to highly potent and long-lasting inhibition.

Example Application: Human Neutrophil Elastase (hNE) Inhibitors Benzenesulfonyl fluorides have been designed and synthesized as inhibitors of human neutrophil elastase, an enzyme implicated in inflammatory diseases. The sulfonyl fluoride "warhead" forms a covalent bond with the active site serine residue of hNE, leading to irreversible inhibition.[14]

Diagram: Covalent Inhibition of a Serine Protease

Caption: Covalent modification of a serine residue by a benzenesulfonyl fluoride inhibitor.

Carbonic Anhydrase Inhibitors

Fluorinated benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets.[15][16][17]

Structure-Activity Relationship (SAR):

-

Fluorination Pattern: The number and position of fluorine atoms on the benzene ring significantly influence binding affinity and isoform selectivity. Generally, increasing the number of fluorine substituents enhances the acidity of the sulfonamide group, leading to stronger binding to the zinc ion in the enzyme's active site.[3]

-

Substituents: The introduction of bulky hydrophobic groups at specific positions on the fluorinated benzene ring can dramatically improve selectivity for a particular CA isoform by exploiting differences in the shape and size of their active site cavities.[3][15]

| Compound Type | Target CA Isoform(s) | Typical Binding Affinity (Kd) | Selectivity Profile |

| Trifluorinated benzenesulfonamide with cyclooctylamino substituent | CA IX | Picomolar (pM) | >1000-fold selective over off-target CA I and CA II.[15] |

| 2,4-substituted-3,5,6-trifluorobenzenesulfonamides | CA XIII | Nanomolar (nM) | High selectivity over CA I and CA II.[17] |

| 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides | CA II, VII, IX, XII, XIII | Nanomolar (nM) | Generally higher affinity than 2,4-disubstituted analogues.[17] |

Radiotracers for Positron Emission Tomography (PET)

The incorporation of the fluorine-18 (¹⁸F) radioisotope into benzenesulfonate derivatives allows for the development of radiotracers for PET imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. By labeling a molecule that selectively binds to a biological target (e.g., an enzyme or receptor), the distribution and concentration of that target can be visualized and quantified in vivo.

Example Application: Imaging Cyclooxygenase-2 (COX-2) A ¹⁸F-labeled analogue of the COX-2 inhibitor valdecoxib, 4-(5-[¹⁸F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, has been synthesized for PET imaging of COX-2 expression.[18] This allows for the non-invasive monitoring of inflammation and cancer, where COX-2 is often upregulated.

Applications in Materials Science

The inherent properties of fluorinated compounds, such as high thermal stability, chemical inertness, and hydrophobicity, make them attractive for the development of advanced materials.[19][20]

1. Synthesis of Fluorinated Polymers: Fluorinated benzenesulfonates can be used as monomers or functionalizing agents in the synthesis of high-performance polymers. For example, the sulfonation of aromatic polymers like Poly-Ether-Ether-Ketone (PEEK) can introduce proton conductivity, making them suitable for applications such as proton exchange membranes (PEMs) in fuel cells.[21] The use of fluorinated sulfonating agents can further enhance the thermal and chemical stability of these materials.

2. Surface Modification: The low surface energy of fluorinated compounds is exploited in creating hydrophobic and oleophobic surfaces. Fluorinated benzenesulfonates can be used to modify surfaces, imparting properties like water repellency and anti-fouling characteristics.

Conclusion

Fluorinated benzenesulfonates are a testament to the power of fluorine in tuning molecular properties for specific applications. Their journey from niche reagents to mainstream tools in synthesis, medicine, and materials science is a result of their predictable reactivity, enhanced stability, and the unique biological interactions they can mediate. As synthetic methodologies become more sophisticated and our understanding of fluorine's effects deepens, the scope of applications for this versatile class of compounds will undoubtedly continue to expand, enabling further innovations across the scientific landscape.

References

- Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. (2025). National Institutes of Health.

- Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. (2021). National Institutes of Health.

- Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. (2005). PubMed.

- 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.

- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.

- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2022). National Institutes of Health.

- Perfluorobutanesulfonyl fluoride. Wikipedia.

- Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options. (2022). National Institutes of Health.

- Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate.

- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2018). PubMed.

- Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. (2019). ResearchGate.

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Institutes of Health.

- N-fluorosulfonimides and their application as fluorinating agents. Google Patents.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.

- Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio. National Institutes of Health.

- Trifluoromethyl nonaflate (TFNf) as a new nucleophilic trifluoromethoxylation reagent and its application. ResearchGate.

- Benzenesulfonyl fluoride. PubChem.

- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.

- Applications of Fluorinated Compounds in Advanced Materials and Pharmaceuticals.

- Special Applications of Fluorinated Organic Compounds. (2006). PubMed.

- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Semantic Scholar.

- Significance of Fluorine in Medicinal Chemistry: A Review.

- The Role of Fluorosulfonic Acid in Advanced Material Science.

- Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates. (2002). National Institutes of Health.

- Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. (2020). PubMed.

- Triflate. Wikipedia.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI.

- Covalent Benzenesulfonic Functionalization of a Graphene Nanopore for Enhanced and Selective Proton Transport. ACS Publications.

- Synthetic strategies for the preparation of proton-conducting hybrid polymers based on PEEK and PPSU for PEM fuel cells. Comptes Rendus de l'Académie des Sciences.

- Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. PubMed.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 5. Triflate - Wikipedia [en.wikipedia.org]

- 6. Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 8. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Imidazolylsulfonates: electrophilic partners in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 14. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Special applications of fluorinated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. Synthetic strategies for the preparation of proton-conducting hybrid polymers based on PEEK and PPSU for PEM fuel cells [comptes-rendus.academie-sciences.fr]

The Strategic Utility of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate in the Synthesis of Complex Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonate has emerged as a uniquely versatile building block in modern organic and medicinal chemistry. Its highly fluorinated aromatic core, coupled with the strategic placement of hydroxyl and sulfonate functionalities, imparts a desirable combination of stability, reactivity, and water solubility to parent and derivative molecules. This guide provides a comprehensive overview of this reagent, from its synthesis and fundamental reactivity to its application in the construction of sophisticated molecular architectures, with a particular focus on its pivotal role in bioconjugation and the development of advanced biomaterials. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this powerful synthetic tool.

Introduction: The Physicochemical Landscape of a Fluorinated Phenol

This compound is a white to off-white crystalline solid that possesses a unique set of properties stemming from its perfluorinated aromatic ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it an excellent platform for a variety of chemical transformations. The presence of the sodium sulfonate group confers high water solubility, a critical attribute for its application in biological systems.

This combination of features makes it an invaluable reagent for introducing a tetrafluorophenyl sulfonate moiety into organic molecules, thereby enhancing their chemical and thermal stability.[1] Its utility is particularly pronounced in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications, where the presence of fluorine can dramatically improve biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 221908-17-4 |

| Molecular Formula | C₆HF₄NaO₄S |

| Molecular Weight | 268.11 g/mol |

| Appearance | White to almost white powder/crystal |

| Purity | Typically >98.0% (HPLC) |

| Solubility | High solubility in water |

Synthesis and Purification: A Pathway to a Versatile Building Block

The synthesis of this compound is conceptually straightforward, involving the sulfonation of a readily available fluorinated precursor, tetrafluorohydroquinone. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the electrophilic aromatic substitution of tetrafluorohydroquinone with a suitable sulfonating agent, followed by conversion to the sodium salt.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Sulfonation of Tetrafluorohydroquinone

This protocol is based on established methodologies for the sulfonation of activated aromatic compounds.

Materials:

-

Tetrafluorohydroquinone (CAS 771-63-1)

-

Sulfur trioxide-dimethylformamide complex (SO₃·DMF)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tetrafluorohydroquinone (1.0 eq) in anhydrous DMF.

-

Sulfonation: Cool the solution to 0 °C in an ice bath. Add a solution of sulfur trioxide-dimethylformamide complex (1.1 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Neutralization: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is neutral (pH ~7).

-

Isolation and Purification: Concentrate the aqueous solution under reduced pressure to remove most of the DMF. Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material and organic impurities. The aqueous layer containing the desired sodium salt is then concentrated to dryness. The crude product can be further purified by recrystallization from a water/ethanol mixture.

Causality Behind Experimental Choices:

-

SO₃·DMF Complex: The use of a sulfur trioxide complex, such as with DMF or pyridine, moderates the reactivity of the highly electrophilic SO₃, preventing unwanted side reactions and decomposition of the starting material.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the sulfonating agent. Therefore, anhydrous solvents and a dry atmosphere are essential.

-

Low Temperature: The initial low temperature controls the exothermic nature of the sulfonation reaction, minimizing the formation of byproducts.

Reactivity and Mechanistic Considerations: The Heart of its Synthetic Utility

The synthetic utility of this compound lies in the distinct reactivity of its hydroxyl and sulfonate groups, as well as the unique properties of the perfluorinated aromatic ring.

Activation of the Hydroxyl Group for Esterification

The primary application of this building block is in the formation of activated esters, particularly 4-sulfotetrafluorophenyl (STP) esters. These esters are highly reactive towards nucleophiles, such as primary amines, yet exhibit good stability in aqueous media, making them ideal for bioconjugation.

The electron-withdrawing fluorine atoms on the aromatic ring make the corresponding phenoxide an excellent leaving group, thereby facilitating the nucleophilic acyl substitution reaction with amines.

Caption: General scheme for the formation of STP esters and their subsequent reaction with primary amines.

Applications in Complex Molecule Synthesis: Case Studies and Protocols

The most well-documented application of this compound is in the field of bioconjugation, where it is used to create water-soluble, amine-reactive labeling reagents.

Case Study: Preparation of Amine-Reactive Water-Soluble Labels

This protocol is adapted from the seminal work of Gee, Archer, and Kang (Tetrahedron Lett. 1999, 40, 1471-1474).

Objective: To convert a hydrophobic carboxylic acid (e.g., a fluorescent dye or a biotin derivative) into a water-soluble, amine-reactive STP ester.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

Procedure:

-

Activation of Carboxylic Acid: In a dry reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid, this compound, and the coupling agent (DCC or EDC) in anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used) indicates the progress of the reaction.

-

Isolation of the STP Ester: If DCC was used, filter off the dicyclohexylurea. Precipitate the STP ester from the DMF solution by the addition of anhydrous diethyl ether.

-

Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The resulting STP ester can be used directly for labeling reactions.

Self-Validating System: The success of the STP ester formation can be confirmed by reacting the product with a simple primary amine (e.g., benzylamine) and analyzing the formation of the corresponding amide by LC-MS or NMR.

Application in Materials Science: A Frontier of Possibilities

While less documented in peer-reviewed literature, the unique properties of this compound suggest its potential as a monomer or modifier in the synthesis of advanced polymers and materials.[1] The perfluorinated aromatic ring can impart:

-

Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bonds contribute to the robustness of the polymer backbone.

-

Hydrophobicity and Oleophobicity: The fluorinated moiety can be used to create surfaces with low surface energy, leading to water and oil repellency.

-

Modified Electronic Properties: The electron-withdrawing nature of the fluorinated ring can influence the electronic properties of conjugated polymers.

Further research in this area could lead to the development of novel fluorinated polymers with tailored properties for applications in coatings, membranes, and electronics.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

This compound: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

-

Tetrafluorohydroquinone: This precursor is a hazardous substance. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Sulfur Trioxide Complexes: These are corrosive and moisture-sensitive reagents. Handle under an inert atmosphere and take precautions to avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion: A Powerful Tool for Molecular Innovation

This compound is more than just a chemical reagent; it is a strategic building block that offers a gateway to a wide range of complex molecules with enhanced properties. Its ability to bridge the gap between hydrophobic organic molecules and aqueous biological systems through the formation of water-soluble, amine-reactive STP esters has solidified its importance in the field of bioconjugation. As research continues to explore the unique attributes of fluorinated compounds, the applications of this versatile building block in materials science and medicinal chemistry are poised to expand, opening up new avenues for innovation.

References

Sources

Navigating the Solubility Landscape of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate in Organic Solvents: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate in Organic Solvents.

This in-depth guide provides a crucial resource for professionals working with this compound, a versatile yet complex fluorinated aromatic compound.[1][2] While recognized for its enhanced stability and reactivity, a comprehensive understanding of its solubility in organic solvents is paramount for its effective application in organic synthesis, materials science, and pharmaceutical development.[1] This document aims to bridge the current knowledge gap by providing a theoretical framework for predicting solubility, detailed experimental protocols for its determination, and essential safety and handling information.

Introduction: The Enigmatic Nature of a Fluorinated Workhorse

This compound (CAS 221908-17-4) is a white to off-white crystalline powder with a molecular weight of 268.11 g/mol and the chemical formula C₆HF₄NaO₄S.[3][4][5] Its structure, featuring a highly fluorinated benzene ring, a hydroxyl group, and a sulfonate salt, bestows upon it a unique combination of properties. The presence of the sulfonate group suggests aqueous solubility, while the fluorinated aromatic ring introduces a degree of hydrophobicity. This dual nature makes its solubility in organic solvents a non-trivial consideration, crucial for reaction medium selection, purification, and formulation. One supplier highlights its "superior solubility and reactivity," yet quantitative data in organic solvents remains scarce in publicly available literature.[1]

This guide will delve into the theoretical principles governing the solubility of this compound, providing researchers with the tools to make informed predictions. Furthermore, it will present a robust, step-by-step experimental workflow for accurately determining its solubility in various organic solvents, ensuring reproducible and reliable results.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[6] For this compound, several structural features contribute to its overall polarity and, consequently, its solubility profile.

Key Molecular Characteristics Influencing Solubility:

-

Ionic Nature: As a sodium salt, the compound is ionic. Ionic compounds generally exhibit higher solubility in polar solvents, which can solvate the individual ions.

-

Sulfonate Group (-SO₃⁻Na⁺): This is a highly polar and ionic functional group, significantly contributing to the compound's polarity and its affinity for polar solvents.

-

Hydroxyl Group (-OH): The hydroxyl group is also polar and capable of hydrogen bonding, further enhancing its interaction with protic and polar aprotic solvents.

-

Tetrafluorinated Benzene Ring: The heavily fluorinated aromatic ring introduces a nonpolar, hydrophobic character. Fluorinated solvents are known to dissolve fluorine-rich compounds. The strong carbon-fluorine bonds also contribute to the compound's high thermal and chemical stability.[7]

Predictive Reasoning for Solvent Selection:

Based on these features, we can anticipate the following solubility trends:

-

High Solubility: Expected in highly polar protic solvents like water and, to a lesser extent, in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate to Low Solubility: Likely in alcohols of decreasing polarity (methanol > ethanol > propanol) as the nonpolar alkyl chain length increases.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether, as these solvents cannot effectively solvate the ionic sulfonate group.

-

Potential for Enhanced Solubility: In "fluorous" solvents (solvents with a high degree of fluorination), which can favorably interact with the fluorinated aromatic ring.

It is crucial to recognize that these are predictions. The interplay of the ionic, polar, and nonpolar regions of the molecule can lead to complex solubility behavior that can only be definitively determined through empirical measurement.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[6][8]

Materials and Equipment

-

This compound (>98.0% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10] or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. guidechem.com [guidechem.com]

- 6. Khan Academy [khanacademy.org]

- 7. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

spectroscopic data for Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Introduction: Elucidating the Molecular Signature

This compound is a highly fluorinated aromatic compound of significant interest in materials science and as a reagent in organic synthesis.[1] Its unique electronic properties, conferred by the tetrafluorinated ring, make precise structural confirmation and purity assessment paramount for its application in advanced technologies. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

As researchers and drug development professionals, our goal is not merely to collect spectra but to understand the story the molecule tells us through its interaction with electromagnetic fields and energy. This document is structured to provide not only the expected data but also the underlying scientific rationale for the experimental choices and interpretation, ensuring a robust and validated analytical approach. The molecular structure is confirmed by a combination of these techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. Given the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is essential. The molecule's C₂ᵥ symmetry is a key feature that simplifies the spectra: the fluorines at positions 2 and 6 are chemically equivalent, as are the fluorines at positions 3 and 5. Similarly, carbons 2/6, 3/5, and 1/4 form equivalent pairs.

Expertise in Action: Interpreting the Spectra

-

¹⁹F NMR Spectroscopy: This is the most informative NMR experiment for this compound. Due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is highly sensitive.[2] We expect to see two distinct signals for the two sets of magnetically inequivalent fluorine atoms. These will appear as a complex multiplet system due to strong ³J(F-F) and ⁴J(F-F) couplings. The chemical shifts are typically referenced to CFCl₃.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit four signals: one for C1 (ipso-sulfonate), one for the equivalent C2/C6, one for the equivalent C3/C5, and one for C4 (ipso-hydroxyl). The signals for the fluorine-bearing carbons (C2/C6 and C3/C5) will appear as distinct doublets due to strong ¹J(C-F) coupling. Further smaller couplings (²J(C-F), ³J(C-F)) may also be resolved.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple. The primary signal of interest is from the hydroxyl (-OH) proton. Its chemical shift can be highly variable (typically δ 4-8 ppm in DMSO-d₆) and concentration-dependent, and the peak may be broad due to chemical exchange. A second, sharp singlet may be observed for the single aromatic proton (C-H) if the compound were not fully substituted, but in this case, the only proton is on the hydroxyl group.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the title compound, based on data for similar fluorinated aromatic structures.[3] Actual values may vary based on solvent and experimental conditions.

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹⁹F | -140 to -145 | Multiplet (AA') | J(F-F) couplings | F-2, F-6 |

| -155 to -160 | Multiplet (XX') | J(F-F) couplings | F-3, F-5 | |

| ¹³C | 145 - 155 | Triplet | ¹J(C-F) ≈ 240-260 | C-2, C-6 |

| 135 - 145 | Triplet | ¹J(C-F) ≈ 240-260 | C-3, C-5 | |

| 120 - 130 | Singlet | - | C-4 (C-OH) | |

| 110 - 120 | Singlet | - | C-1 (C-SO₃) | |

| ¹H | 4.0 - 8.0 | Broad Singlet | - | Ar-OH |

Protocol: High-Fidelity NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound. Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Causality: DMSO-d₆ is chosen for its ability to dissolve the salt and slow down the exchange of the hydroxyl proton, resulting in a sharper peak compared to D₂O, where the OH proton would exchange and become invisible.

-

Internal Standard: Add a suitable internal standard if quantitative analysis is required. For ¹⁹F NMR, a compound like trifluorotoluene can be used as a reference. For ¹H and ¹³C, the residual solvent signal (e.g., DMSO-d₅ at δ 2.50 for ¹H) is often sufficient for referencing.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multi-nuclear probe.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of at least 2 seconds are crucial to obtain a good signal-to-noise ratio for the quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra appropriately.

Workflow for NMR Analysis

Caption: NMR experimental and data processing workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is excellent for identifying key functional groups. For this compound, IR confirms the presence of the hydroxyl, sulfonate, and fluoro-aromatic moieties.

Expertise in Action: Interpreting the Spectrum

The IR spectrum is characterized by several strong, diagnostic absorptions. The vibrations of the sulfonate group (SO₃⁻) are particularly intense. The salt form of a sulfonic acid typically shows more defined peaks for the C-S stretch compared to the free acid form.[4][5]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200 - 3600 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl |

| 1630 - 1650 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1270 | Strong | S=O Asymmetric Stretch | Sulfonate (SO₃⁻) |

| 1150 - 1250 | Strong, Broad | C-F Stretch | Fluoroaromatic |

| 1030 - 1080 | Strong | S=O Symmetric Stretch | Sulfonate (SO₃⁻) |

| 650 - 700 | Medium | C-S Stretch | Carbon-Sulfur Bond |

Data compiled from principles discussed in references.[5][6][7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is a modern, rapid, and reliable technique for solid samples, requiring minimal preparation.[5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Use the integrated pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a high-quality spectrum with strong signal intensity, as the IR beam only penetrates a few microns into the sample.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Workflow for IR Analysis

Caption: Workflow for functional group analysis using ATR-FTIR.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is indispensable for confirming the molecular weight of the compound and providing insights into its structural integrity through fragmentation analysis. For an ionic salt like this, electrospray ionization (ESI) is the method of choice.

Expertise in Action: Interpreting the Spectrum

Given that the compound is a sodium salt, we analyze it in the negative ion mode (ESI-). This allows for the direct detection of the target anion, [C₆F₄(OH)SO₃]⁻.

-

Parent Ion: The primary ion observed will be the molecular anion at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the anion (244.95 Da). The molecular weight of the full sodium salt is 268.11 Da.[8][9]

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural confirmation. A common and diagnostic fragmentation pathway for aromatic sulfonates is the loss of SO₃ (80 Da) or SO₂ (64 Da).[10][11] The loss of SO₃ would yield a tetrafluorophenoxide anion fragment [C₆F₄(OH)O]⁻.

Predicted Mass Spectrometry Data (ESI-)

| Predicted m/z | Identity | Comments |

| 244.95 | [M-Na]⁻ | Parent Anion |

| 164.96 | [M-Na-SO₃]⁻ | Fragment after loss of SO₃ |

Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Causality: A dilute solution is critical to prevent signal suppression and saturation of the ESI source.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system. The LC system provides sample introduction and separation from any potential impurities.

-

ESI Source Parameters:

-

Mode: Negative Ion Mode.

-

Capillary Voltage: ~3-4 kV.

-

Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure efficient droplet formation.

-

Drying Gas (N₂): Set to a temperature (~250-350 °C) and flow rate to facilitate solvent evaporation.

-

-

Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the parent ion. Subsequently, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 244.95) and subjecting it to CID to observe the characteristic fragments.

Workflow for Mass Spectrometry Analysis

Caption: LC-MS workflow for molecular weight and structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation and quality assessment. ¹⁹F and ¹³C NMR define the core carbon-fluorine framework and substitution pattern. IR spectroscopy offers rapid confirmation of essential functional groups like the sulfonate and hydroxyl moieties. Finally, high-resolution mass spectrometry provides definitive proof of the molecular weight and structural integrity. Together, these techniques form an indispensable analytical toolkit for any researcher working with this versatile fluorinated compound.

References

-

Suter, M. J. F., & Giger, W. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link]

-

Deng, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(7), 939-948. [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Soft Matter. RSC Publishing.

-

Suter, M. J. F., Riediker, S., & Giger, W. (2002). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 74(10), 2418-2425. [Link]

- BenchChem. (2025). Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid. BenchChem.

-

Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302. [Link]

-

Bellamy, L. J. (1954). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 26(4), 786-787. [Link]

-

Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. PubMed. [Link]

- Guidechem. (n.d.). This compound 221908-17-4 wiki. Guidechem.com.

- Royal Society of Chemistry. (n.d.). Computational ¹⁹F NMR. 2. Organic Compounds. RSC Publishing.

- Supporting Information: Mass spectral fragmentations of sulfonates. (n.d.).

- Chem-Impex. (n.d.). This compound. Chemimpex.com.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. Scbt.com.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America. Fishersci.com.

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate.

-

Yu, J., & Kodadek, T. (2014). New Frontiers and Developing Applications in 19F NMR. Progress in nuclear magnetic resonance spectroscopy, 79, 1-17. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aaqr.org [aaqr.org]

Introduction: The Strategic Role of Fluorination in Targeting Metabolic Disease

An In-depth Technical Guide to the Mechanism of Action of Tetrafluorohydroxybenzenesulfonate Derivatives as Protein Tyrosine Phosphatase 1B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small organic molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][5] This guide focuses on a specific, promising class of organofluorine compounds: tetrafluorohydroxybenzenesulfonate derivatives. Our investigation reveals their primary mechanism of action as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin and leptin signaling pathways.[2][3]

PTP1B has been validated as a key therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.[2][3][6] Its overexpression or hyperactivity leads to the dephosphorylation and subsequent attenuation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, resulting in insulin resistance. Therefore, the development of effective PTP1B inhibitors is a highly sought-after strategy for restoring normal glucose homeostasis. This guide provides a comprehensive overview of the molecular mechanism, experimental validation, and therapeutic potential of tetrafluorohydroxybenzenesulfonate derivatives in this context.

Part 1: The Core Mechanism of Action - Competitive Inhibition of PTP1B